1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with various functional groups including a chlorophenylmethyl group, a fluorobenzenesulfonyl group, and a methoxy group. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various receptors in the body. For example, compounds with a quinolinone structure often have biological activity and can interact with various enzymes and receptors .
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. It could inhibit or activate the target, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed and distributed in the body, how it’s metabolized, and how it’s excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in gene expression to alterations in cellular signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, using 3-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.
Sulfonylation: The fluorobenzenesulfonyl group is introduced through a sulfonylation reaction, using 4-fluorobenzenesulfonyl chloride and a base such as pyridine.
Methoxylation: The methoxy group can be introduced by methylation of the corresponding hydroxy derivative, using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to a tetrahydroquinoline derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-hydroxy-1,4-dihydroquinolin-4-one: Similar structure but with a hydroxy group instead of a methoxy group.
1-[(3-chlorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorobenzenesulfonyl group and a methoxy group on the quinoline core is particularly noteworthy, as it may enhance the compound’s stability and reactivity.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO4S/c1-30-18-7-10-21-20(12-18)23(27)22(31(28,29)19-8-5-17(25)6-9-19)14-26(21)13-15-3-2-4-16(24)11-15/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDWBBJVZLQPEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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